Cas no 22245-98-3 (6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one)

22245-98-3 structure
Nome del prodotto:6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one
Numero CAS:22245-98-3
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD08059297
CID:250578
PubChem ID:15908314
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- 1(2H)-ISOQUINOLINONE, 3,4-DIHYDRO-6-HYDROXY-
- 6-Hydroxy-3,4-dihydro-2H-isoquilin-1-one
- 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
- 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-ol
- 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone
- 3,4-dihydro-6-hydroxyisoquinolin-1(2H)-one
- 6-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline
- 6-HYDROXY-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
- TYNQFYSVGOMKOS-UHFFFAOYSA-N
- RP22618
- AM807180
- ST2412404
- AB0023513
- FT-0692885
- 6-Hydroxy-3 pound not4-dihydroisoquinolin-1(2H)-one
- MFCD08059297
- Z1198175558
- A23536
- SB35542
- SY066927
- 6-hydroxy- 1-oxo- 1,2,3,4-tetrahydroisoquinoline
- EN300-101592
- DTXSID00579307
- FS-3414
- SCHEMBL1417646
- 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, AldrichCPR
- J-518784
- 6-HYDROXY-3 pound not4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 22245-98-3
- AKOS006284716
- 6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one
-
- MDL: MFCD08059297
- Inchi: 1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12)
- Chiave InChI: TYNQFYSVGOMKOS-UHFFFAOYSA-N
- Sorrisi: O=C1C2C([H])=C([H])C(=C([H])C=2C([H])([H])C([H])([H])N1[H])O[H]
Proprietà calcolate
- Massa esatta: 163.06300
- Massa monoisotopica: 163.063328530g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 49.3
Proprietà sperimentali
- Densità: 1.283
- Punto di ebollizione: 503°C at 760 mmHg
- Punto di infiammabilità: 258.097°C
- Indice di rifrazione: 1.604
- PSA: 49.33000
- LogP: 1.00690
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P280-P305+P351+P338-P310
- Condizioni di conservazione:Inert atmosphere,2-8°C
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB359474-250 mg |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, 95%; . |
22245-98-3 | 95% | 250 mg |
€182.10 | 2023-07-19 | |
eNovation Chemicals LLC | D211395-5g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 95% | 5g |
$965 | 2024-05-24 | |
Enamine | EN300-101592-0.25g |
6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
22245-98-3 | 95.0% | 0.25g |
$54.0 | 2025-02-21 | |
TRC | H947918-50mg |
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one |
22245-98-3 | 50mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-101592-5.0g |
6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one |
22245-98-3 | 95.0% | 5.0g |
$366.0 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0106-1g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 96% | 1g |
¥1731.3 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0106-500mg |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 96% | 500mg |
¥1302.85 | 2025-01-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD26530-5g |
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
22245-98-3 | 98% | 5g |
¥4510.0 | 2022-03-01 | |
Fluorochem | 093292-25g |
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one |
22245-98-3 | 95% | 25g |
£1636.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843718-250mg |
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
22245-98-3 | 98% | 250mg |
998.00 | 2021-05-17 |
6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
22245-98-3 (6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one) Prodotti correlati
- 2287301-78-2(1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane)
- 1266841-41-1(1-ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 178114-25-5(ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate)
- 2229655-42-7(2-1-(1-phenylprop-1-en-2-yl)cyclopropylethan-1-amine)
- 1260614-57-0((3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid)
- 1807016-06-3(Ethyl 4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate)
- 2694731-77-4(1-3-hydroxy-3-(2-methylpropyl)pyrrolidin-1-ylethan-1-one)
- 2839128-87-7((1r,3r)-3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride)
- 1050126-55-0(N-(2-methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride)
- 2225144-74-9(2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:22245-98-3)6-Hydroxy-3,4-dihydro-2h-isoquinolin-1-one

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):192.0/389.0/548.0